Cas no 959576-64-8 ((R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid)

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely utilized in asymmetric synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection, and a 2-methylbenzyl substituent that contributes to steric and electronic modulation. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in peptide and small-molecule drug development. The (R)-configuration ensures enantioselectivity in stereocontrolled reactions. This compound is particularly valuable in the synthesis of bioactive molecules, offering high purity and consistent performance in complex synthetic pathways. Its robust stability under various conditions further underscores its utility in advanced chemical applications.
(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid structure
959576-64-8 structure
Product Name:(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
CAS No:959576-64-8
MF:C18H25NO4
MW:319.39540553093
MDL:MFCD06796767
CID:1032869
PubChem ID:2761855
Update Time:2025-10-22

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
    • (2R)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • Boc-(R)-alpha-(2-methylbenzyl)-proline
    • 1-(1,1-Dimethylethyl) (2R)-2-[(2-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate (ACI)
    • PS-12557
    • DTXSID50375957
    • starbld0000431
    • AKOS015949924
    • 959576-64-8
    • MFCD06796767
    • (2R)-1-[(tert-butoxy)carbonyl]-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
    • BOC-(R)-ALPHA-(2-METHYL-BENZYL)-PROLINE
    • MDL: MFCD06796767
    • Inchi: 1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m1/s1
    • InChI Key: RRSHJVJIWMYMJI-GOSISDBHSA-N
    • SMILES: C(C1C=CC=CC=1C)[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O

Computed Properties

  • Exact Mass: 319.17800
  • Monoisotopic Mass: 319.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 3.32970

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid Pricemore >>

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(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid Related Literature

Additional information on (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Comprehensive Overview of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid (CAS No. 959576-64-8)

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid (CAS No. 959576-64-8) is a chiral pyrrolidine derivative widely utilized in pharmaceutical research and organic synthesis. This compound belongs to the class of N-Boc protected amino acids, which are critical intermediates in the development of peptidomimetics and small-molecule drugs. Its structural features, including the tert-butoxycarbonyl (Boc) group and the 2-methylbenzyl substituent, make it a versatile building block for asymmetric synthesis and medicinal chemistry applications.

The growing demand for enantiomerically pure compounds in drug discovery has heightened interest in (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid. Researchers frequently search for its synthetic routes, spectroscopic data, and applications in catalysis. Recent trends in AI-driven drug design and green chemistry have further emphasized the need for high-purity chiral intermediates like this compound. Its CAS No. 959576-64-8 is often referenced in patents and scientific literature, particularly in studies involving protease inhibitors and GPCR-targeted therapeutics.

From a synthetic perspective, the Boc-protected pyrrolidine core of this molecule offers stability under acidic conditions, making it suitable for multi-step reactions. The 2-methylbenzyl group introduces steric and electronic effects that influence diastereoselectivity in subsequent transformations. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and configuration. Industry professionals often inquire about its storage conditions (typically 2-8°C under inert atmosphere) and commercial availability from specialty chemical suppliers.

In the context of structure-activity relationship (SAR) studies, this compound serves as a key scaffold for modifying bioavailability and target binding affinity. Its applications extend to central nervous system (CNS) drug development, where rigid pyrrolidine structures are valued for their conformational constraints. The carboxylic acid functionality allows for further derivatization via amide coupling or esterification, aligning with current interests in fragment-based drug discovery.

Environmental and regulatory considerations for 959576-64-8 follow standard laboratory chemical protocols. While not classified as hazardous, proper handling with personal protective equipment (PPE) is recommended. The compound's molecular weight (333.42 g/mol) and logP value (predicted ~3.2) are frequently searched parameters for pharmacokinetic modeling. Recent publications highlight its role in developing COVID-19 main protease inhibitors, demonstrating the ongoing relevance of such chiral building blocks in addressing global health challenges.

For researchers exploring asymmetric hydrogenation or enzyme-mediated resolutions, this Boc-protected derivative provides an excellent case study. The 2-methylbenzyl moiety offers opportunities for structure-based optimization through computational chemistry approaches like molecular docking. Suppliers typically provide certificates of analysis (CoA) detailing chiral purity (>98% ee) and residual solvent levels, which are crucial for GMP-compliant synthesis.

Emerging applications in bioconjugation chemistry and peptide macrocyclization have expanded the utility of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid. Its compatibility with solid-phase peptide synthesis (SPPS) makes it valuable for creating constrained peptidomimetics. The scientific community continues to investigate its potential in allosteric modulator design and protein-protein interaction inhibitors, reflecting broader trends in precision medicine development.

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